molecular formula C12H13NO3 B1622454 3-[(Cyclobutylcarbonyl)amino]benzoic acid CAS No. 33582-65-9

3-[(Cyclobutylcarbonyl)amino]benzoic acid

Cat. No. B1622454
CAS RN: 33582-65-9
M. Wt: 219.24 g/mol
InChI Key: NJLRSCHEZMZLPN-UHFFFAOYSA-N
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Description

3-[(Cyclobutylcarbonyl)amino]benzoic acid is a chemical compound with the molecular formula C12H13NO3 . It is a main product of BOC Sciences .


Molecular Structure Analysis

The molecular weight of 3-[(Cyclobutylcarbonyl)amino]benzoic acid is 219.24 . The InChI code for this compound is 1S/C12H13NO3/c14-11(8-3-1-4-8)13-10-6-2-5-9(7-10)12(15)16/h2,5-8H,1,3-4H2,(H,13,14)(H,15,16) .


Physical And Chemical Properties Analysis

The physical form of 3-[(Cyclobutylcarbonyl)amino]benzoic acid is solid . The storage temperature is room temperature .

Scientific Research Applications

Structural Studies and Co-crystallization

Research has shown that derivatives of benzoic acid participate in forming extended structures through hydrogen bonding. For instance, a study by Lemmerer and Bourne (2012) on a co-crystal involving benzoic acid derivatives demonstrated how these molecules assemble into chains and ribbons through hydrogen bonds, highlighting their structural significance in crystalline forms (Lemmerer & Bourne, 2012).

Biosynthetic Pathways

Benzoic acid derivatives are crucial in microbial biosynthesis for producing important compounds. Zhang and Stephanopoulos (2016) developed a microbial biosynthetic system for de novo production of 3-amino-benzoic acid from glucose in Escherichia coli, showcasing the potential of benzoic acid derivatives in biotechnological applications for producing biologically active natural products (Zhang & Stephanopoulos, 2016).

Chemical Synthesis and Functionalization

The synthesis and functionalization of benzoic acid derivatives are key areas of research. For example, Biafora et al. (2016) demonstrated the ortho-C-H arylation of benzoic acids with aryl bromides and chlorides catalyzed by ruthenium, illustrating the versatility of benzoic acid derivatives in organic synthesis (Biafora et al., 2016).

Sensing and Luminescence

Benzoic acid derivatives also find applications in sensing and luminescent materials. Chen et al. (2017) utilized a benzoic acid derivative in constructing a luminescent Tb-MOF capable of detecting Fe3+ and Al3+ ions and VOC vapor, highlighting the potential of benzoic acid derivatives in environmental monitoring and sensing technologies (Chen et al., 2017).

Safety And Hazards

For safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

3-(cyclobutanecarbonylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c14-11(8-3-1-4-8)13-10-6-2-5-9(7-10)12(15)16/h2,5-8H,1,3-4H2,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJLRSCHEZMZLPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)NC2=CC=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60392276
Record name 3-[(cyclobutylcarbonyl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60392276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(Cyclobutylcarbonyl)amino]benzoic acid

CAS RN

33582-65-9
Record name 3-[(cyclobutylcarbonyl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60392276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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